molecular formula C9H10O2S B6332463 3-Methyl-4-(methylsulfanyl)benzoic acid CAS No. 851669-34-6

3-Methyl-4-(methylsulfanyl)benzoic acid

Cat. No.: B6332463
CAS No.: 851669-34-6
M. Wt: 182.24 g/mol
InChI Key: SJEKMQHKBWJLFH-UHFFFAOYSA-N
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Description

3-Methyl-4-(methylsulfanyl)benzoic acid is an organic compound with the molecular formula C9H10O2S It is a derivative of benzoic acid, featuring a methyl group and a methylsulfanyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(methylsulfanyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-nitrobenzenesulfonic acid with 2-methyl-5-nitrophenol. This method yields the target compound in total yields of 17% and 37%, respectively . Another approach involves the use of methyl 2,4-dihydroxybenzoate, which undergoes a series of reactions to produce the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in precursor compounds can be reduced to an amine group.

    Substitution: The methyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as m-chloroperbenzoic acid and peracetic acid for oxidation reactions . Reducing agents like hydrogen gas and palladium on carbon (Pd/C) are used for reduction reactions. Substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

3-Methyl-4-(methylsulfanyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of cardiotonic drugs, the compound undergoes cyclization reactions to form active pharmaceutical ingredients that interact with cardiac receptors to exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and serve as an intermediate in the synthesis of important pharmaceuticals highlights its significance in scientific research and industrial applications.

Properties

IUPAC Name

3-methyl-4-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEKMQHKBWJLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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